1-(2-methoxyphenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea
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Overview
Description
This would typically include the compound’s systematic name, any common names, and its classification (e.g., organic, inorganic, etc.).
Synthesis Analysis
This involves a detailed description of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its atomic composition, bond lengths and angles, and any functional groups present.Chemical Reactions Analysis
This involves identifying the reactions that the compound can undergo, including any reactants it can react with and the products it can form.Physical And Chemical Properties Analysis
This involves describing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Hydrogel Formation and Physical Property Tuning
- Urea derivatives can form hydrogels in acidic conditions, with the rheology and morphology of these gels being tunable by the anion present. This property is significant for creating materials with specific physical characteristics for biomedical and industrial applications (Lloyd & Steed, 2011).
Conformational Equilibrium and Molecular Sensing
- Urea compounds can exhibit conformational equilibrium and tautomerism, which are influenced by their interactions with other molecules. This behavior opens new possibilities in molecular sensing, where changes in conformation can signal the presence of specific substances (Kwiatkowski, Kolehmainen, & Ośmiałowski, 2019).
Anticancer Activity
- Certain urea derivatives have been investigated for their anticancer activities. These compounds demonstrate significant effects against various cancer cell lines, highlighting their potential as therapeutic agents (Feng et al., 2020).
Synthesis of Heterocycles
- Urea derivatives serve as precursors in the synthesis of heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals. The ability to efficiently create diverse heterocycles from urea compounds underscores their importance in organic synthesis (Mahata et al., 2003).
Binding and Complexation
- Pyridyl ureas can selectively bind to specific ions and molecules, demonstrating potential in creating selective sensors and in molecular recognition studies. This selectivity is valuable for environmental monitoring and in designing targeted therapeutic agents (Jordan et al., 2010).
Safety And Hazards
This involves identifying any safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This involves discussing potential future research directions, such as new applications for the compound or new reactions it could be used in.
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properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-23-14(10-16(22-23)13-6-5-9-19-11-13)12-20-18(24)21-15-7-3-4-8-17(15)25-2/h3-11H,12H2,1-2H3,(H2,20,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBYQNGQITXFNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)NC3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea |
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